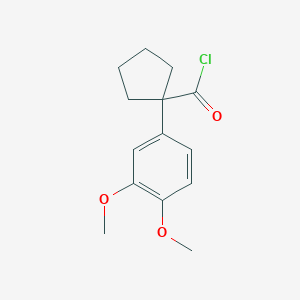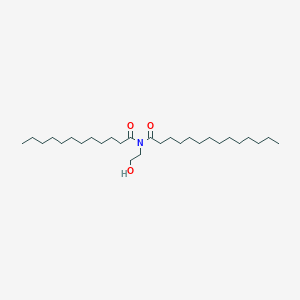
Methylbis(2-methylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C15H17As It is a derivative of arsane, where two methylphenyl groups are attached to the arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylbis(2-methylphenyl)arsane can be synthesized through the reaction of arsenic trichloride with 2-methylphenylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of 2-methylphenylmagnesium bromide by reacting 2-methylbromobenzene with magnesium in dry ether.
- Addition of arsenic trichloride to the Grignard reagent, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Methylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsenic oxides and phenyl derivatives.
Reduction: Arsine and its derivatives.
Substitution: Various substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Methylbis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds that are essential in the production of electronic components.
Mecanismo De Acción
The mechanism of action of methylbis(2-methylphenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparación Con Compuestos Similares
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to the arsenic atom.
Dimethylarsine: Contains two methyl groups attached to the arsenic atom.
Comparison:
Uniqueness: Methylbis(2-methylphenyl)arsane is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical properties compared to other organoarsenic compounds.
Reactivity: The compound exhibits different reactivity patterns in oxidation and substitution reactions compared to triphenylarsine and dimethylarsine.
Propiedades
Número CAS |
53393-02-5 |
|---|---|
Fórmula molecular |
C15H17As |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
methyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C15H17As/c1-12-8-4-6-10-14(12)16(3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |
Clave InChI |
AWTYJGSKQIZURS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[As](C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


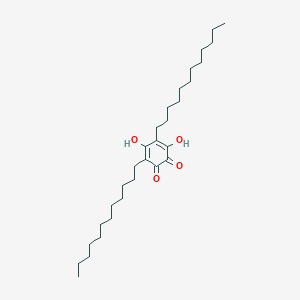
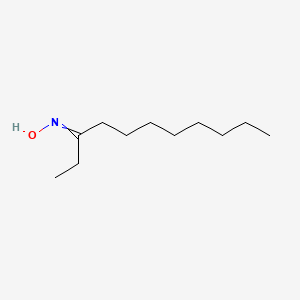
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
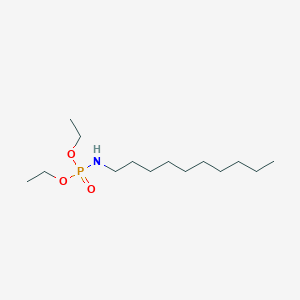
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
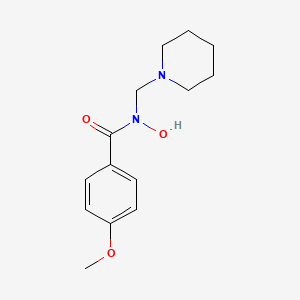
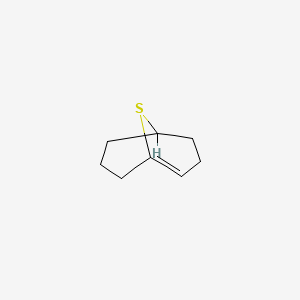
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
